2,4-Dichlorobenzenediazonium
Description
Historical Evolution of Arenediazonium Chemistry and its Relevance to 2,4-Dichlorobenzenediazonium
The journey of arenediazonium chemistry began in 1858 with the pioneering work of Peter Griess, a German chemist. mychemblog.comwikipedia.orgnewworldencyclopedia.orgnih.gov He was the first to synthesize these organic compounds, characterized by a diazonium group (–N₂⁺) attached to an aryl group. wikipedia.orgnewworldencyclopedia.org This process, known as diazotization, involves the reaction of a primary aromatic amine with nitrous acid in the presence of a mineral acid. mychemblog.comwikipedia.orgnewworldencyclopedia.org Initially, the significance of this discovery was not fully realized, but with the enthusiastic support of August Wilhelm von Hofmann, the potential of diazonium salts became more widely recognized. nih.gov
The initial structural representation proposed by Griess was later refined, leading to the current understanding of the linear C−N⁺≡N linkage. wikipedia.orgnih.gov The development of arenediazonium salts was a pivotal moment for the chemical industry, particularly for the production of azo dyes. mychemblog.comnih.gov These salts serve as crucial intermediates in the synthesis of these widely used colorants. mychemblog.comnewworldencyclopedia.org
Over the decades, the applications of arenediazonium salts have expanded far beyond dye synthesis. Key reactions such as the Sandmeyer, Gattermann, Pschorr, Gomberg-Bachmann, and Meerwein reactions, all of which utilize diazonium salts to introduce various functional groups onto an aromatic ring, have become fundamental tools in organic synthesis. mychemblog.comarkat-usa.org The reactivity of the diazonium group, which can be replaced by a wide range of nucleophiles, makes these compounds exceptionally versatile. mychemblog.com
The specific compound, this compound, emerged as a valuable reagent within this broader class of compounds. Its synthesis follows the general principle of diazotization, starting from 2,4-dichloroaniline (B164938). nih.gov The presence of two chlorine atoms on the benzene (B151609) ring influences the reactivity and properties of the diazonium salt, making it a subject of specific study and application.
Significance of this compound in Modern Organic Synthesis and Materials Science Research
In modern chemical research, this compound and its salts, such as the tetrafluoroborate (B81430) and 1,5-naphthalenedisulfonate, are recognized for their wide-ranging utility. chemimpex.commedchemexpress.com They are key intermediates in the synthesis of complex organic molecules, including those with pharmaceutical potential. chemimpex.com
One of the primary applications of this compound is in the synthesis of azo dyes. medchemexpress.comtargetmol.comtargetmol.com These dyes are used in various industries, including textiles, inks, coatings, and pigments, and are known for their vibrant colors and stability. chemimpex.commedchemexpress.comtargetmol.com The compound acts as an azotating agent, reacting with other organic compounds to form the characteristic azo linkage. medchemexpress.comtargetmol.com
Beyond dyes, this compound salts are valuable in a variety of organic transformations. They can be used to introduce aryl groups into other molecules through reactions like the Meerwein arylation. arkat-usa.org Recent advancements have focused on developing more sustainable, catalyst-free radical arylation reactions using visible light. arkat-usa.org The compound is also employed in the Heck-Matsuda reaction, providing a highly reactive alternative to traditional aryl halides. researchgate.net
In the realm of materials science, this compound compounds contribute to the development of advanced materials. chemimpex.com They are used in the creation of conductive polymers, which are essential components in electronics and energy storage solutions. chemimpex.com Furthermore, these salts have been used to functionalize surfaces, including metals and carbon nanotubes, to create robust, strongly bonded organic coatings with tailored properties. dokumen.pubbiosynth.com This has implications for the development of sensors, electronic devices, and biocompatible interfaces. chemimpex.comdokumen.pubtum.de
Scope and Research Focus of this compound Studies
Current research involving this compound is diverse and spans multiple sub-disciplines of chemistry. A significant area of focus remains its application in organic synthesis. Researchers continue to explore its use in developing novel synthetic methodologies, including more efficient and environmentally benign arylation reactions. arkat-usa.orgmdpi.com This includes the development of one-pot procedures that generate the diazonium salt in situ from the corresponding aniline. researchgate.net
In analytical chemistry, this compound salts are employed in various detection methods. For instance, this compound 1,5-naphthalenedisulfonate hydrate (B1144303) is used in the spectrophotometric detection of total bilirubin (B190676) in serum, highlighting its utility in diagnostic assays. sigmaaldrich.comscientificlabs.co.uk The compound is also utilized in other analytical techniques, such as those involving electron microscopes and mass spectrometers. medchemexpress.comtargetmol.com
Materials science research is actively investigating the use of this compound salts for surface modification. dokumen.pub Studies focus on the electrochemical deposition of organic layers from diazonium salt solutions onto various substrates, including silicon, to create well-passivated interfaces for applications in electronics, sensors, and photovoltaics. tum.de The ability to graft these molecules onto surfaces like carbon nanotubes is being explored to enhance the efficiency of electron transfer for sensor and microscope applications. biosynth.com
The compound is also a subject of study in medicinal chemistry and drug discovery. For example, it has been used as a starting material in the synthesis of potential inhibitors for enzymes like bacterial hyaluronidase. Furthermore, derivatives have been investigated for their potential anti-cancer properties. nih.gov
The physical and chemical properties of this compound salts themselves are also a subject of ongoing investigation to better understand their stability, reactivity, and the mechanisms of their reactions. wikipedia.org
| Property | This compound tetrafluoroborate | This compound 1,5-naphthalenedisulfonate hydrate |
| CAS Number | 21872-70-8 | 123333-91-5 |
| Molecular Formula | C₆H₃BCl₂F₄N₂ | C₁₆H₁₀Cl₂N₂O₆S₂·xH₂O |
| Molecular Weight | 260.81 g/mol | 461.30 g/mol (anhydrous basis) |
| Appearance | Colorless to white crystalline solid | Faint yellow, beige, or light brown powder |
| Primary Use | Intermediate in organic synthesis, dye preparation | Histology, hematology, diagnostic assays, dye synthesis |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichlorobenzenediazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDAJTZKOJZQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21872-70-8 (tetrafluoroborate(1-)) | |
| Record name | 2,4-Dichlorobenzenediazonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90181635 | |
| Record name | 2,4-Dichlorobenzenediazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27165-13-5 | |
| Record name | 2,4-Dichlorobenzenediazonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorobenzenediazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Innovations for 2,4 Dichlorobenzenediazonium
Traditional Diazotization Routes for 2,4-Dichloroaniline (B164938) Precursors
The conventional and widely practiced method for producing 2,4-dichlorobenzenediazonium salts is through the diazotization of its precursor, 2,4-dichloroaniline. scialert.netoup.com This reaction is a cornerstone of industrial organic synthesis, particularly in the manufacturing of dyes and pigments. scialert.netnumberanalytics.com
The process typically involves treating 2,4-dichloroaniline with a nitrosating agent, most commonly nitrous acid (HNO₂), in a strong acidic medium. scialert.netgoogle.com Nitrous acid is inherently unstable and is therefore generated in situ by reacting an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), with a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). scialert.netgoogle.compatsnap.com
A critical parameter in this traditional route is temperature control. The reaction is highly exothermic and must be maintained at low temperatures, typically between 0-5°C, to prevent the decomposition of the highly reactive diazonium salt. scialert.netresearchgate.netmpg.de At temperatures above 5°C, the diazonium salt is prone to decomposition, which can lead to the formation of unwanted byproducts, primarily phenols. researchgate.nettandfonline.com The instability of diazonium salts also presents safety concerns, as their decomposition can be rapid and potentially explosive under certain conditions, generating nitrogen gas. pharmablock.comacs.org
The synthesis of 2,4-dichloroaniline itself can be achieved through various routes, with one common method involving the chlorination of acetanilide (B955) followed by hydrolysis. allhdi.com Another approach starts from nitrobenzene, which undergoes reduction, acylation, chlorination, and finally deacylation to yield 2,4-dichloroaniline. allhdi.com These multi-step processes can sometimes result in isomeric impurities that are challenging to separate. allhdi.com
Table 1: Traditional Diazotization of 2,4-Dichloroaniline
| Parameter | Details |
| Precursor | 2,4-Dichloroaniline |
| Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) |
| Reaction | Diazotization |
| Key Condition | Temperature control (0-5°C) scialert.netresearchgate.net |
| Challenges | Instability and potential decomposition of the diazonium salt, formation of by-products, safety hazards. pharmablock.comacs.org |
Advances in Green Chemistry Approaches for Diazonium Salt Synthesis
In response to the environmental and safety drawbacks of traditional methods, significant research has focused on developing greener synthetic routes for diazonium salts. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. numberanalytics.com
Solvent-Free and Mechanochemical Methods
A prominent green chemistry strategy is the move towards solvent-free reaction conditions. tandfonline.comresearchgate.net Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool in this area. acs.orgcsic.es Ball milling, a common mechanochemical technique, can facilitate the diazotization of aromatic amines without the need for bulk solvents. acs.orgrsc.org
This solvent-free approach, often conducted by grinding the reactants together, offers several advantages, including simplified work-up procedures, reduced reaction times, and often higher yields. oiccpress.comthermsr.com For instance, the diazotization of aromatic amines followed by coupling with phenolic compounds has been successfully achieved under grinding conditions, yielding azo dyes with high purity. thermsr.com These methods align with the principles of green chemistry by minimizing solvent waste and often operating at room temperature, thus reducing energy consumption. tandfonline.comoiccpress.com
Catalyst-Mediated Diazotization
The development of novel catalysts is another key area in greening diazotization reactions. numberanalytics.com Research has explored the use of solid acid catalysts as alternatives to corrosive and hazardous liquid acids like H₂SO₄ and HCl. oiccpress.comdigitellinc.com For example, nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) and kaolin-SO₃H nanoparticles have been employed as efficient and reusable catalysts for the synthesis of aryl diazonium salts. tandfonline.comoiccpress.com These solid catalysts can be easily separated from the reaction mixture by simple filtration, simplifying the purification process and allowing for their recycling. oiccpress.com
Furthermore, alternative nitrosating agents to the traditional sodium nitrite are being investigated to improve reaction efficiency and reduce waste. numberanalytics.com Phase-transfer catalysis systems have also been developed to facilitate tandem diazotization and subsequent reactions in a more controlled and efficient manner. acs.org The immobilization of catalysts on solid supports is another strategy being explored to create reusable and more stable catalytic systems for diazonium salt chemistry. mdpi.com
Table 2: Green Chemistry Approaches for Diazonium Salt Synthesis
| Approach | Key Features | Examples |
| Solvent-Free/Mechanochemical | Reduced solvent use, simplified work-up, often room temperature. tandfonline.comoiccpress.com | Ball milling for diazotization and azo coupling. rsc.org |
| Catalyst-Mediated | Use of reusable solid acid catalysts, milder reaction conditions. numberanalytics.com | Nano BF₃·SiO₂, Kaolin-SO₃H nanoparticles. tandfonline.comoiccpress.com |
Flow Chemistry and Continuous Processing for this compound Production
Flow chemistry, or continuous processing, has emerged as a transformative technology for the synthesis of diazonium salts, offering significant advantages in terms of safety, efficiency, and scalability. pharmablock.commdpi.comworktribe.com Given the inherent instability of diazonium compounds, traditional batch production poses significant safety risks due to the potential for thermal runaway and explosions. mpg.depharmablock.com
Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer compared to batch reactors. pharmablock.commdpi.com This allows for precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry. numberanalytics.com By generating and consuming the reactive this compound salt in situ within a continuous stream, the accumulation of large quantities of this hazardous intermediate is avoided, thereby significantly enhancing the safety profile of the process. pharmablock.comresearchgate.netvapourtec.com
The benefits of flow chemistry for diazotization reactions include:
Enhanced Safety: Minimizes the volume of hazardous diazonium salt present at any given time. pharmablock.comwhiterose.ac.uk
Improved Temperature Control: Efficient heat dissipation prevents localized hotspots and thermal decomposition. mpg.depharmablock.com
Higher Yields and Purity: Precise control over reaction conditions can lead to fewer side reactions and a cleaner product. pharmablock.com
Scalability: The transition from laboratory-scale synthesis to industrial production can be more straightforward and predictable. vapourtec.com
Researchers have successfully demonstrated the use of flow reactors for the preparation of various diazonium salts and their subsequent in-situ consumption in reactions like reductions and couplings. mdpi.comresearchgate.net This technology holds great promise for the safer and more efficient industrial production of this compound and its derivatives.
Strategies for Enhanced Stability and Isolation of this compound Salts for Research Applications
While in situ generation and consumption of this compound is preferred for large-scale synthesis, its isolation as a stable solid is often necessary for research and specific synthetic applications. google.comacs.org The stability of a diazonium salt is significantly influenced by its counter-ion. researchgate.net
Generally, diazonium salts with larger counter-ions, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), exhibit greater thermal stability compared to those with smaller counter-ions like chloride (Cl⁻). researchgate.netacs.org This has led to the common practice of preparing and isolating aryl diazonium salts as their tetrafluoroborate salts, which can often be stored as crystalline solids at low temperatures for extended periods. acs.orgacs.org The this compound tetrafluoroborate salt is a commercially available reagent used in various organic synthesis applications, including as a coupling agent. xindaobiotech.commedchemexpress.comtargetmol.com
Another strategy to enhance stability is the formation of diazonium salt derivatives. For example, diazonium salts can be "protected" by reacting them with a secondary amine to form a more stable triazene. whiterose.ac.uk These triazenes can be stored and, when needed, can regenerate the diazonium salt under acidic conditions. whiterose.ac.uk
Recent research has also explored the use of ionic liquids as a medium for diazotization reactions. This approach can facilitate the separation of the diazonium salt from the aqueous reaction mixture, allowing for subsequent reactions in the ionic liquid phase without the need for prior isolation of the unstable salt. google.com Additionally, aryl diazonium salts supported on solid matrices, such as nano BF₃·SiO₂, have shown remarkable stability, capable of being stored at room temperature for months. tandfonline.com
Table 3: Strategies for Stability and Isolation
| Strategy | Description | Example |
| Counter-ion Selection | Using larger, non-nucleophilic counter-ions to increase thermal stability. researchgate.net | This compound tetrafluoroborate xindaobiotech.com |
| Derivative Formation | Converting the diazonium salt to a more stable derivative for storage. | Formation of triazenes whiterose.ac.uk |
| Use of Ionic Liquids | Partitioning the diazonium salt into a hydrophobic ionic liquid to separate it from the aqueous phase. google.com | N/A |
| Solid Support | Stabilizing the diazonium salt on a solid matrix. | Aryl diazonium salts on nano BF₃·SiO₂ tandfonline.com |
Advanced Reactivity and Mechanistic Pathways of 2,4 Dichlorobenzenediazonium
Radical Generation from 2,4-Dichlorobenzenediazonium Salts
The generation of aryl radicals from this compound salts is a pivotal process that unlocks a plethora of synthetic possibilities. The ease with which the diazonium group (-N₂⁺) departs as dinitrogen gas upon single-electron transfer facilitates the formation of the corresponding aryl radical.
Thermal decomposition of this compound salts can lead to the formation of the 2,4-dichlorophenyl radical. While some diazonium salts are known to be explosively unstable in their dry state, their stability can be enhanced by the choice of counter-ion, such as tetrafluoroborate (B81430) or hexafluorophosphate (B91526), which allows for safer handling and controlled decomposition. google.comuwindsor.ca The thermal stability of diazonium salts is a crucial factor in their application, with some variants being stable enough for long-term storage under appropriate conditions. google.commedchemexpress.com The decomposition process is sensitive to impurities and the presence of a suitable solvent. uwindsor.ca
In initiated pathways, radical formation is prompted by the addition of a chemical initiator. These initiators can facilitate the single-electron transfer necessary to cleave the C-N bond and release nitrogen gas, thereby generating the aryl radical. This approach offers greater control over the reaction conditions compared to purely thermal methods.
Photochemical methods provide a powerful and often milder alternative for generating aryl radicals from this compound salts. google.com UV irradiation can be used to induce the homolytic cleavage of the C-N bond, although this high-energy activation can sometimes lead to side reactions or damage to sensitive functional groups. google.com
A more refined approach involves visible-light photoredox catalysis. amazonaws.comrsc.orgyoutube.com In this methodology, a photocatalyst absorbs visible light and enters an excited state, becoming a potent single-electron donor or acceptor. This excited catalyst can then engage in a single-electron transfer with the this compound salt to generate the 2,4-dichlorophenyl radical under significantly milder conditions. rsc.orgyoutube.com This technique has been successfully applied in various transformations, including arylations. rsc.org The choice of photocatalyst and solvent system is critical for optimizing the efficiency of the radical generation and subsequent reactions.
| Activation Method | Description | Key Features |
| Thermal | Generation of radicals through heating. | Stability is counter-ion dependent; can be hazardous if not controlled. google.comuwindsor.ca |
| Initiated | Use of chemical initiators to trigger radical formation. | Offers better control over reaction initiation. |
| Photochemical (UV) | Use of high-energy UV light for activation. | Can cause harm to adjacent tissues or sensitive molecules. google.com |
| Photoredox Catalysis | Use of a photocatalyst and visible light. | Milder reaction conditions; high selectivity. amazonaws.comrsc.orgyoutube.com |
Electrochemical methods offer a reagent-free and environmentally benign approach to generating aryl radicals from this compound salts. google.comtum.de By applying an electrical potential, a single electron can be transferred to the diazonium cation, leading to the release of nitrogen and the formation of the 2,4-dichlorophenyl radical. tum.de This method allows for precise control over the reaction by tuning the applied voltage. academie-sciences.fr
The electrochemically generated radicals can then participate in various synthetic transformations. google.com This technique has been explored for surface modification and the synthesis of various organic compounds. tum.de The efficiency of the electrochemical process can be influenced by the choice of electrode material and the solvent-electrolyte system. rsc.org For instance, studies on the electrochemical treatment of related compounds like 2,4-dichlorophenol (B122985) have highlighted the role of electrode materials in generating reactive species. researchgate.netnih.gov
Photochemical Activation and Photoredox Catalysis.
Named Reactions and Their Modern Variants Involving this compound
The reactivity of this compound salts is prominently featured in several classic organic reactions, which have been adapted and expanded upon in modern synthetic chemistry. dss.go.thsmolecule.com
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the substitution of a diazonium group with a variety of nucleophiles, catalyzed by copper(I) salts. masterorganicchemistry.comntu.edu.sgjk-sci.comwikipedia.org This reaction proceeds via a radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. jk-sci.comwikipedia.org
Halogenation: this compound chloride can be converted to 1,2,4-trichlorobenzene (B33124) using copper(I) chloride. Similarly, reaction with copper(I) bromide would yield 1-bromo-2,4-dichlorobenzene. These reactions are synthetically valuable as they allow for the introduction of halogens into specific positions on the aromatic ring, which might be difficult to achieve through direct electrophilic aromatic substitution. masterorganicchemistry.comjk-sci.comwikipedia.org
Cyanation: The introduction of a nitrile group to form 2,4-dichlorobenzonitrile (B1293624) is achieved by treating the diazonium salt with copper(I) cyanide. masterorganicchemistry.comwikipedia.org The resulting benzonitrile (B105546) is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine. ntu.edu.sg
Thioetherification: While classic Sandmeyer reactions focus on halides and cyanide, modern variations have expanded the scope to include the formation of C-S bonds. The reaction of diazonium salts with thiols or other sulfur nucleophiles, sometimes under copper catalysis, allows for the synthesis of aryl thioethers. organic-chemistry.org
| Sandmeyer Reaction | Reagent | Product |
| Chlorination | Copper(I) chloride (CuCl) | 1,2,4-Trichlorobenzene |
| Bromination | Copper(I) bromide (CuBr) | 1-Bromo-2,4-dichlorobenzene |
| Cyanation | Copper(I) cyanide (CuCN) | 2,4-Dichlorobenzonitrile |
The Meerwein arylation involves the addition of an aryl radical, generated from a diazonium salt, to an electron-deficient alkene. dss.go.thwikipedia.org The reaction is typically catalyzed by a metal salt, often copper(II) chloride. dss.go.th The initial product is an alkylated arene, which can subsequently undergo elimination to form a substituted alkene. wikipedia.org
In the context of this compound chloride, its reaction with an activated alkene like acrylic acid or acrylonitrile (B1666552) in the presence of a copper catalyst would lead to the formation of a product where the 2,4-dichlorophenyl group has added across the double bond. dss.go.thwikipedia.orgtandfonline.com The mechanism is believed to proceed through a radical pathway. dss.go.thwikipedia.org
Modern extensions of the Meerwein arylation focus on improving the efficiency, expanding the substrate scope, and developing more environmentally friendly conditions. researchgate.netnih.gov This includes the use of photoredox catalysis to generate the aryl radical under milder conditions and the exploration of metal-free arylation protocols. nih.gov Electrochemical methods have also been developed for Meerwein-type arylations. nih.gov These advancements have enhanced the utility of the Meerwein arylation for the synthesis of complex organic molecules.
Gomberg-Bachmann Reactions for Biaryl Synthesis
The Gomberg-Bachmann reaction serves as a notable method for the formation of a carbon-carbon bond between two aromatic rings, yielding biaryl compounds. This reaction proceeds through a radical-mediated mechanism. When this compound salts are employed in this reaction, the process is initiated by the generation of a 2,4-dichlorophenyl radical. This is typically achieved through the decomposition of the diazonium salt, often promoted by a base. slideshare.netresearchgate.net
The mechanism involves the homolytic cleavage of the C-N bond in the diazonium salt, which releases nitrogen gas and forms the highly reactive aryl radical. This radical can then attack another aromatic ring, such as benzene (B151609), to form a new C-C bond and a radical intermediate. Subsequent hydrogen abstraction from a suitable donor completes the formation of the biaryl product. vedantu.comwikipedia.org For instance, the reaction of this compound with benzene would theoretically produce 2,4-dichlorobiphenyl. The efficiency of the Gomberg-Bachmann reaction can be influenced by the stability of the diazonium salt and the reaction conditions. researchgate.net
Cross-Coupling Reactions Utilizing this compound as an Arylation Reagent
This compound salts are valuable reagents for introducing the 2,4-dichlorophenyl group onto other molecules through various cross-coupling reactions. These reactions offer a powerful and versatile tool for the synthesis of complex organic structures.
Transition Metal-Catalyzed Cross-Couplings
Transition metal catalysts, particularly those based on palladium, are widely used to facilitate cross-coupling reactions involving aryldiazonium salts. While specific examples detailing the use of this compound in all major named cross-coupling reactions are not extensively documented in the provided results, the general reactivity of aryldiazonium salts suggests its applicability in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
In a Suzuki-Miyaura type coupling, this compound tetrafluoroborate could be used as a coupling partner to form biaryl compounds. xindaobiotech.com The reaction would involve the palladium-catalyzed coupling of the 2,4-dichlorophenyl group with an organoboron compound. Similarly, in a Heck-type reaction, the 2,4-dichlorophenyl group could be added across a double bond of an alkene.
Research has shown that aryldiazonium salts can participate in radical reactions, including carbon-carbon bond formation. xindaobiotech.com This reactivity is harnessed in various transition metal-catalyzed processes. For example, a dual catalytic system using iron oxide magnetic nanoparticles as a photocatalyst in conjunction with a palladium catalyst has been developed for the C-H arylation of arenes using aryl diazonium salts. researchgate.net
Metal-Free and Catalyst-Free Arylation Strategies
Recent advancements in organic synthesis have focused on developing more environmentally benign and cost-effective methods, leading to the exploration of metal-free and catalyst-free arylation strategies. Aryldiazonium salts, including this compound, are well-suited for these approaches.
Visible-light-induced, catalyst-free radical arylations of arenes and heteroarenes have been achieved using aryldiazonium salts. nih.gov This method relies on the photoexcitation of the aryldiazonium salt, often forming a charge-transfer complex with the aromatic substrate, which then leads to the formation of an aryl radical and subsequent arylation. nih.govrsc.org Another approach involves the in situ generation of soluble and safe aryl diazonium trifluoroacetates for photochemical aryl-aryl coupling without the need for a catalyst. researchgate.net These methods offer a milder alternative to traditional metal-catalyzed reactions and have been shown to be applicable to a range of substrates. rsc.org
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The this compound cation is a versatile intermediate that can participate in both electrophilic and nucleophilic aromatic substitution reactions. The diazonium group (-N₂⁺) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution.
The diazonium group itself is an excellent leaving group (as N₂) in nucleophilic aromatic substitution reactions. youtube.com This allows for the introduction of a wide variety of nucleophiles onto the aromatic ring. xindaobiotech.com For instance, the diazonium group can be replaced by halides, cyanide, or thiols. The regioselectivity of nucleophilic aromatic substitution on substituted benzenes is governed by the position of the electron-withdrawing groups. In the case of 2,4-dichloroquinazoline, which shares a similar substitution pattern, nucleophilic attack occurs preferentially at the 4-position due to electronic factors. mdpi.com
Conversely, the diazonium ion is a potent electrophile and can attack activated aromatic rings in electrophilic aromatic substitution reactions, a process known as azo coupling. scbt.comnumberanalytics.com
Azo Coupling Reactions and their Mechanistic Aspects
Azo coupling is a hallmark reaction of diazonium salts, leading to the formation of azo compounds (R-N=N-R'), which are often intensely colored and used as dyes. wikipedia.org This reaction is an electrophilic aromatic substitution where the this compound ion acts as the electrophile. numberanalytics.com It reacts with an activated aromatic compound, the coupling component, which typically contains an electron-donating group like a hydroxyl (-OH) or amino (-NH₂) group. wikipedia.org
The mechanism involves the attack of the diazonium ion on the electron-rich aromatic ring of the coupling partner. numberanalytics.com The reaction is sensitive to pH. For phenols, the reaction is faster at a slightly alkaline pH, which increases the concentration of the more reactive phenoxide ion. numberanalytics.comorganic-chemistry.org With amines, the reaction is typically carried out in mildly acidic to neutral conditions. organic-chemistry.org The substitution usually occurs at the para position to the activating group, unless this position is blocked, in which case ortho substitution occurs. wikipedia.org
This compound salts are used in the synthesis of azo dyes and pigments for various industries, including textiles, paper, and coatings. lookchem.comtargetmol.commedchemexpress.com For example, this compound tetrafluoroborate reacts with bilirubin (B190676) in an acidic medium in a classic azo coupling reaction used for diagnostic purposes. sysmex-ap.comsysmex-ap.com
Decomposition Pathways and Kinetic Studies in Reaction Environments
The stability and decomposition of this compound salts are critical factors in their synthetic applications. Diazonium salts, in general, can be sensitive to heat, light, and shock, and their decomposition can proceed through different pathways. cymitquimica.comgoogle.com The tetrafluoroborate and 1,5-naphthalenedisulfonate salts are often used to enhance stability and solubility. xindaobiotech.comscbt.com
Decomposition can occur via a homolytic pathway, generating an aryl radical and nitrogen gas, which is the key step in the Gomberg-Bachmann reaction. researchgate.net Alternatively, a heterolytic pathway can lead to the formation of an aryl cation and nitrogen gas, which can then react with nucleophiles present in the medium. The presence of substituents on the benzene ring influences the stability and decomposition kinetics. Electron-withdrawing groups, like the chlorine atoms in this compound, can affect the rate of decomposition.
Kinetic studies on the decomposition of aromatic diazonium salts are crucial for understanding reaction mechanisms and optimizing reaction conditions. While specific kinetic data for this compound was not found in the provided search results, studies on similar compounds indicate that the decomposition can be influenced by factors such as solvent, temperature, and the presence of catalysts or inhibitors. dss.go.th The decomposition of 2,5-dichlorobenzenediazonium (B92701) compounds, for instance, is a key consideration in industrial processes. google.com
Computational and Theoretical Investigations of 2,4 Dichlorobenzenediazonium
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 2,4-dichlorobenzenediazonium cation. These methods, including both ab initio and semi-empirical approaches, provide insights into its geometry, charge distribution, and the nature of its chemical bonds.
While extensive studies focusing exclusively on the this compound isomer are limited, the electronic structure of the parent benzenediazonium (B1195382) ion has been thoroughly investigated. researchgate.nettum.de These studies reveal a complex bonding picture for the C−N bond, which is best described as a dative bond from a dinitrogen molecule to a phenyl cation. researchgate.net The presence of two electron-withdrawing chlorine atoms at the ortho and para positions of the this compound cation significantly influences this electronic structure. These substituents pull electron density from the benzene (B151609) ring, which in turn affects the stability and reactivity of the diazonium group.
Computed properties from databases like PubChem provide foundational data for theoretical models. nih.govnih.gov
| Compound | Molecular Formula | Molecular Weight (g/mol) | Exact Mass (Da) | CAS Number |
|---|---|---|---|---|
| This compound | C₆H₃Cl₂N₂⁺ | 174.00 | 172.9673285 | 27165-13-5 |
| This compound tetrafluoroborate (B81430) | C₆H₃BCl₂F₄N₂ | 260.81 | 259.9702463 | 21872-70-8 |
| This compound 1,5-naphthalenedisulfonate hydrate (B1144303) | C₁₆H₁₀Cl₂N₂O₆S₂·xH₂O | 461.30 (anhydrous) | - | 123333-91-5 |
The chlorine atoms stabilize the positive charge on the diazonium group through their inductive effect, which can influence bond lengths and angles within the molecule. Quantum chemical calculations can precisely quantify these effects, providing optimized geometries and electronic properties that are crucial for understanding the molecule's reactivity.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including the decomposition and coupling reactions of diazonium salts. DFT calculations can map out potential energy surfaces, identify transition states, and determine activation energies, providing a detailed picture of how reactions proceed.
Studies on the dediazoniation of the parent benzenediazonium ion have explored both unimolecular (Sₙ1Ar) and bimolecular (Sₙ2Ar) pathways. researchgate.net For this compound, the electron-withdrawing chlorine atoms are expected to disfavor the formation of a discrete phenyl cation intermediate, suggesting that a bimolecular or concerted mechanism might be more likely in nucleophilic substitution reactions.
DFT has been employed to study the functionalization of various surfaces and nanocrystals using aryldiazonium salts. For instance, in the functionalization of nickel phosphide (B1233454) (Ni₂P) nanocrystals, DFT calculations were used to determine the binding energy of aryl radicals and the adsorption energy of the diazonium salt on the nanocrystal surface. researchgate.net One study on this topic included a dichlorinated benzenediazonium species (C₆H₃Cl₂), showing that the Hammett parameter of the substituents linearly correlates with changes in the core-electron binding energies of the nanocrystal atoms and its work function. researchgate.net These findings are critical for designing materials with tailored electronic properties.
Furthermore, a study on the enantioselective intramolecular Heck-Matsuda reaction utilized a dichlorobenzenediazonium salt. acs.org The reaction yielded different product ratios depending on the solvent, with acetone (B3395972) providing a significantly higher yield than dimethylformamide (DMF). acs.org This suggests that the solvent plays a critical role in the reaction mechanism, likely by stabilizing transition states or intermediates differently. DFT calculations could elucidate the specific interactions between the solvent, the palladium catalyst, and the diazonium salt that lead to these observed differences in reactivity and selectivity. For example, DFT calculations on the related 3,5-dichlorophenyldiazonium tetrafluoroborate have been used to optimize its geometry and analyze its charge distribution.
Molecular Dynamics (MD) Simulations of Reaction Intermediates and Solvent Effects
The experimental observation that the yield of the Heck-Matsuda reaction with a dichlorobenzenediazonium salt is highly dependent on the solvent (48% in acetone vs. 10% in DMF) underscores the importance of solvent effects. acs.org MD simulations could be used to model the this compound cation in explicit solvent boxes of acetone and DMF. Such simulations could reveal differences in the solvation shell structure, the strength of solvent-solute interactions, and the dynamics of solvent reorganization around the reactive diazonium group. This information would be invaluable for explaining the observed experimental outcomes and for selecting optimal solvents for future synthetic applications.
Predictive Modeling for Reactivity and Selectivity
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to correlate the structural or physicochemical properties of compounds with their biological activity or chemical reactivity. researchgate.netacs.orgresearchgate.net These models are powerful tools for predicting the behavior of new compounds and for guiding the design of molecules with desired properties.
For substituted benzenediazonium salts, the Hammett equation provides a classic example of a linear free-energy relationship used to predict reactivity. wikipedia.orgchemeurope.com The equation relates reaction rates and equilibrium constants to the electronic properties of the substituents on the benzene ring, quantified by the Hammett substituent constant (σ). wikipedia.org The chlorine atoms in the this compound cation are electron-withdrawing, which is reflected in their positive Hammett σ values.
| Substituent Position | Hammett Constant (σ) |
|---|---|
| meta (σ_m) | +0.37 |
| para (σ_p) | +0.23 |
These constants can be used to estimate the reactivity of the this compound cation in various reactions. The positive σ values indicate that the chloro-substituents make the diazonium ion a stronger electrophile and a better leaving group, thus accelerating reactions where these properties are important.
Modern QSAR models often employ a wider range of molecular descriptors calculated using computational chemistry methods. researchgate.netchemrxiv.orgresearchgate.net While a specific QSAR model for this compound has not been reported, the principles could be readily applied. For example, a comparative study noted that 3,5-dichlorophenyldiazonium tetrafluoroborate is preferred over the 2,4-dichloro analog in certain clinical assays for bilirubin (B190676) detection due to reduced interference from serum components. This highlights a difference in selectivity and reactivity that could be explored and predicted using computational models. By developing a QSAR model based on a series of substituted diazonium salts, one could predict the reactivity and potential for interference of the 2,4-dichloro isomer and other related compounds, facilitating the selection of the best reagent for a specific application.
Advanced Applications in Organic Synthesis and Functional Material Development
Synthesis of Complex Functionalized Aromatics
2,4-Dichlorobenzenediazonium salts are pivotal reagents for constructing complex aromatic systems, which are core structures in many pharmaceuticals, agrochemicals, and materials. The diazonium group can be substituted by a wide range of nucleophiles and participate in various coupling reactions.
Key reaction types include:
Aryl coupling reactions: These salts are effective coupling partners in cross-coupling reactions like the Suzuki-Miyaura reaction to form biaryl compounds. xindaobiotech.com
Electrophilic aromatic substitutions: The diazonium group is readily displaced by nucleophiles such as amines, phenols, and thiols, enabling the introduction of diverse functional groups onto the aromatic ring. xindaobiotech.com
Radical reactions: Reductive elimination of the diazonium salt generates 2,4-dichlorophenyl radicals, which can then engage in carbon-carbon bond formation. xindaobiotech.com
Meerwein reactions: The reaction of this compound chloride with compounds containing an activated double bond, in the presence of a copper salt catalyst, leads to arylation of the double bond. dss.go.th
A notable application is the 2,4-dichlorophenylation of benzene (B151609), which has been studied in detail. dss.go.th This reaction underscores the compound's ability to form new carbon-carbon bonds, a fundamental transformation in organic synthesis.
Role in Heterocyclic Compound Synthesis
The reactivity of this compound extends to the synthesis of heterocyclic compounds, which are integral to medicinal chemistry and materials science. lookchem.com It serves as a precursor for introducing the 2,4-dichlorophenyl moiety into various heterocyclic rings.
Research has demonstrated its use in the following synthetic strategies:
Gomberg-Bachman reaction: This reaction allows for the coupling of this compound salts with other aromatic and heterocyclic rings. google.com For instance, it can be used to prepare heterocycle-substituted dihalophenylenes, which are valuable monomers for polymer synthesis. google.com
Japp-Klingemann reaction: In one synthetic pathway, this compound chloride is reacted with an active methylene (B1212753) compound, followed by cyclization of the resulting hydrazone to create a fused cyclopentanone (B42830) ring system, a key step in the synthesis of carbazole (B46965) derivatives. researchgate.net
Synthesis of Azo Dyes: It reacts with various coupling components, such as phenols and amines, to produce azo dyes. targetmol.commedchemexpress.com While the dyes themselves are the final products, the underlying reaction highlights the versatility of the diazonium salt in forming C-N bonds and constructing complex molecular architectures.
Table 1: Examples of Heterocyclic Systems Synthesized Using this compound
| Heterocyclic System | Synthetic Method | Precursor | Application Area |
|---|---|---|---|
| Pyridazinones | Gomberg-Bachman Coupling | This compound salt | Polymer Science google.com |
| Pyrazolones | Japp-Klingemann Reaction | This compound chloride | Medicinal Chemistry nih.gov |
| Carbazoles | Japp-Klingemann Reaction | This compound chloride | Medicinal Chemistry researchgate.net |
| Fused Cyclopentanones | Japp-Klingemann Reaction | This compound chloride | Organic Synthesis researchgate.net |
Polymer Chemistry: Monomer Synthesis and Polymer Functionalization
This compound and its derivatives play a significant role in polymer chemistry, both in the synthesis of novel monomers and in the post-polymerization functionalization of polymers.
Monomer Synthesis: As mentioned previously, heterocycle-substituted dihalophenylenes can be synthesized via the Gomberg-Bachman coupling of this compound tetrafluoroborate (B81430) with heterocycles like pyridine (B92270) and thiophene. google.com These monomers can then be polymerized to create polymers with specific electronic or physical properties. google.com
Polymer Functionalization: The diazonium salt can be used to introduce the 2,4-dichlorophenyl group onto the surface of polymers. This is particularly relevant in the context of creating polymer-wrapped carbon nanotubes, where surface functionalization can alter their properties. sigmaaldrich.com
Initiators for Polymerization: Certain complex salts of this compound, such as the tetrachloroferrate(III) and hexachloroantimonate salts, can act as photoinitiators for the polymerization of epoxy monomers. google.comgoogleapis.com Upon exposure to light, these compounds generate species that initiate the ring-opening polymerization of epoxides, forming polyethers. googleapis.com
Surface Functionalization and Grafting of Substrates with this compound Derivatives
The spontaneous reaction of diazonium salts with a variety of surfaces makes them excellent candidates for surface modification and the creation of functional interfaces. This process, often referred to as "grafting," allows for the covalent attachment of the 2,4-dichlorophenyl group to different substrates.
Covalent Attachment to Carbonaceous and Metallic Surfaces
The high reactivity of the 2,4-dichlorophenyl radical, generated from the diazonium salt, enables the formation of strong, covalent bonds with various surfaces. This is a robust method for altering the surface chemistry and properties of materials.
Carbonaceous Surfaces: this compound salts can modify carbon-based materials like glassy carbon and carbon nanotubes. sigmaaldrich.com The aryl radicals generated from the diazonium salt readily attack the carbon surface, forming a stable C-C bond. This functionalization can be used to control the surface energy, wettability, and electronic properties of the carbon material.
Metallic Surfaces: The grafting process is also applicable to metallic surfaces. While not as extensively documented for this compound specifically as for other diazonium salts, the general mechanism involves the reduction of the diazonium ion at the metal surface, followed by the covalent bonding of the resulting aryl radical. This is a common strategy for creating protective or functional layers on metals.
Development of Functional Interfaces for Research Platforms
The ability to precisely modify surfaces with this compound derivatives is crucial for developing advanced research platforms, particularly in the fields of biosensing and microfluidics.
Microfluidic-Integrated Surface Plasmon Resonance (SPR): this compound tetrafluoroborate has been used in the functionalization of microchannels for microfluidic-integrated SPR platforms designed for pathogen detection. advbiopharm.com The modification of the sensor surface with the dichlorophenyl groups can enhance the detection sensitivity and specificity.
Enzyme Immobilization: The diazonium salt can be used in methods for investigating proteins and determining enzyme activity. ebin.pub The diazo coupling reaction can be employed to immobilize enzymes or to create a surface that specifically interacts with proteins, forming the basis for various bioanalytical assays. ebin.pub
Advanced Analytical Techniques for Mechanistic Elucidation and Process Monitoring
In Situ Spectroscopic Methods for Reaction Monitoring
In situ spectroscopic techniques are indispensable for real-time monitoring of reactions involving 2,4-dichlorobenzenediazonium, offering a window into the kinetics and mechanisms of its formation and subsequent transformations.
UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for tracking the concentration of diazonium salts in solution. shu.ac.uk The diazonium group's characteristic absorption allows for the direct observation of its appearance and disappearance during a reaction. For instance, in diazotization reactions, the formation of the diazonium salt can be monitored by the increase in absorbance at a specific wavelength. njit.edu Conversely, in subsequent coupling or decomposition reactions, the decrease in this absorbance provides kinetic data on the consumption of the diazonium salt. shu.ac.uk
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a reaction mixture. The strong, characteristic absorption of the diazonium group (N≡N stretching) allows for its direct detection. This method can be used to follow the progress of the diazotization reaction by observing the appearance of this peak and the disappearance of the starting amine's characteristic bands.
Photoluminescence (PL) Spectroscopy: In specific applications, such as the functionalization of single-walled carbon nanotubes (SWCNTs) with diazonium salts, photoluminescence spectroscopy is a powerful tool. nih.govnsf.gov The covalent attachment of aryl groups from the diazonium salt to the SWCNT surface creates defect sites that alter the photoluminescence properties of the nanotubes. nih.gov By monitoring the changes in the PL spectra, such as the appearance of new emission bands (E11−), researchers can follow the progress of the functionalization reaction in situ. nih.govnsf.gov
| Spectroscopic Technique | Application in this compound Chemistry | Key Information Obtained |
| UV-Visible Spectroscopy | Monitoring diazonium salt concentration in solution. shu.ac.uk | Reaction kinetics, loss of diazonium character. shu.ac.uk |
| Infrared Spectroscopy | Identifying the formation of the diazonium group. | Presence of N≡N stretching vibration, disappearance of amine group. |
| Photoluminescence Spectroscopy | Monitoring the functionalization of materials like SWCNTs. nih.govnsf.gov | Creation of defect sites, progress of covalent attachment. nih.gov |
Mass Spectrometry for Identification of Transient Species and Mechanistic Pathways
Mass spectrometry (MS) is a powerful technique for identifying the transient intermediates and products in reactions involving this compound, thereby elucidating complex mechanistic pathways.
The high reactivity of diazonium salts often leads to the formation of short-lived radical and ionic species. Electrospray ionization (ESI) and other soft ionization techniques coupled with mass spectrometry can be used to detect these transient intermediates directly from the reaction mixture. For example, in the thermal decomposition of diazonium salts, which can proceed through a free radical mechanism, MS can help identify the resulting radical species and their subsequent reaction products. shu.ac.uk
In studies involving the electrochemical grafting of organic layers from diazonium salt solutions, thermal desorption spectroscopy (TDS), which utilizes a mass spectrometer to analyze desorbed species, provides information about the stability and binding energy of the adsorbed molecules on a surface. tum.de This aids in understanding the nature of the chemical bonds formed during the grafting process.
Furthermore, high-resolution mass spectrometry (HRMS) is crucial for the accurate mass determination and elemental composition analysis of reaction products, aiding in their definitive identification. rsc.org
Electrochemical Characterization for Redox Behavior and Electron Transfer Processes
Electrochemical methods are pivotal in understanding the redox behavior and electron transfer processes of this compound. These techniques provide insights into the compound's reactivity and its potential applications in areas like sensor development and materials science. chemimpex.com
Cyclic Voltammetry (CV): CV is a primary technique used to study the electrochemical reduction and oxidation of this compound. The resulting voltammograms reveal the potentials at which electron transfer events occur, providing information about the formation of radical intermediates. The electrochemical reduction of diazonium salts is a key step in many of their applications, such as the modification of surfaces. tum.de
Electrochemical Impedance Spectroscopy (EIS): EIS can be used to probe the properties of organic layers formed on electrode surfaces from diazonium salt solutions. This technique provides information about the layer's resistance, capacitance, and charge transfer kinetics, which are crucial for applications in sensors and electronic devices.
Research has shown that this compound participates in electron transfer processes, which is a key aspect of its chemical reactivity. smolecule.com The electrochemical behavior of diazonium salts is influenced by the substituents on the aromatic ring. The electron-withdrawing chlorine atoms in this compound affect its reduction potential and the stability of the resulting radical species.
| Electrochemical Technique | Information Gained for this compound | Relevance |
| Cyclic Voltammetry (CV) | Reduction and oxidation potentials, formation of radical intermediates. | Understanding redox behavior and reactivity. tum.de |
| Electrochemical Impedance Spectroscopy (EIS) | Properties of surface-grafted layers (resistance, capacitance). | Characterizing modified surfaces for sensor applications. |
| Potentiometry | Used to detect the end point in diazotization titrations. benthamdirect.com | Quantitative analysis of diazotization reactions. benthamdirect.com |
Chromatographic and Separation Techniques for Complex Reaction Mixture Analysis
The synthesis and reactions of this compound often result in complex mixtures containing the starting materials, intermediates, the desired product, and various byproducts. Chromatographic and separation techniques are essential for the purification of the diazonium salt and the analysis of these complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for both the qualitative and quantitative analysis of diazonium salt reaction mixtures. shu.ac.uk It allows for the separation and quantification of the starting aniline, the diazonium salt, and its decomposition products. shu.ac.uk The use of a UV-Vis detector in conjunction with HPLC is particularly powerful, as it can selectively detect the diazonium salt. Chiral HPLC can be employed to determine the enantiomeric ratios of products in asymmetric reactions. acs.org
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to check the purity of the isolated product. webassign.net By comparing the Rf values of the reaction mixture components with those of the starting materials and expected products, one can quickly assess the status of the reaction.
Column Chromatography: For the preparative-scale purification of products from reactions involving this compound, column chromatography is frequently used. rsc.org Silica (B1680970) gel is a common stationary phase, and the choice of eluent allows for the separation of compounds with different polarities. rsc.org
Purification of Diazonium Salts: The isolation and purification of this compound salts, often as their more stable tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salts, is crucial for obtaining high yields in subsequent reactions. uwindsor.ca This typically involves precipitation from the reaction mixture, followed by washing with cold solvents to remove impurities, and drying under vacuum. uwindsor.ca
| Technique | Purpose in this compound Chemistry | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction mixtures, purity determination. shu.ac.uk | Monitoring the conversion of 2,4-dichloroaniline (B164938) to the diazonium salt. |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and qualitative purity assessment. webassign.net | Quickly checking for the consumption of starting material. webassign.net |
| Column Chromatography | Preparative purification of reaction products. rsc.org | Isolating a specific azo dye synthesized from this compound. rsc.org |
| Precipitation/Recrystallization | Isolation and purification of the diazonium salt. | Obtaining pure this compound tetrafluoroborate. |
Emerging Research Directions and Future Challenges
Sustainable and Catalyst-Free Transformations of 2,4-Dichlorobenzenediazonium
A significant push in modern organic synthesis is the development of sustainable and environmentally benign reaction protocols. For transformations involving this compound, this translates to minimizing waste, avoiding toxic catalysts, and utilizing renewable resources. Research is increasingly focused on catalyst-free reactions, which simplify purification processes and reduce costs.
One promising avenue is the use of light-driven, or photochemical, reactions. Photocatalysis is recognized as a powerful method for chemical synthesis due to the clean, renewable, and readily available nature of light. ustc.edu.cn While many photocatalytic systems employ metal catalysts, there is growing interest in developing catalyst-free photochemical transformations for aryldiazonium salts. These reactions often proceed via radical mechanisms initiated by the photolysis of the diazonium compound.
Furthermore, the exploration of greener solvents is a key aspect of sustainable chemistry. Efforts are being made to replace traditional organic solvents with more environmentally friendly alternatives like water or bio-derived solvents. The inherent reactivity of this compound salts allows for certain transformations, such as some azo coupling reactions, to be performed in aqueous media, aligning with the principles of green chemistry. globalresearchonline.netscispace.com The challenge lies in expanding the scope of these sustainable methods to a wider range of transformations, including C-C and C-heteroatom bond-forming reactions, without compromising efficiency and selectivity.
Development of Novel Reactivity Modes and Selective Pathways
Beyond its traditional use in Sandmeyer, Schiemann, and azo coupling reactions, researchers are uncovering new modes of reactivity for this compound. globalresearchonline.netuwindsor.ca A key challenge is to control the high reactivity of the diazonium group to achieve highly selective and often stereoselective outcomes.
A notable advancement is the development of enantioselective transformations. For instance, a one-pot synthesis of enantioenriched 3,3-disubstituted-2,3-dihydrobenzofurans has been developed using a palladium-catalyzed intramolecular Heck-Matsuda reaction. acs.org In this process, this compound tetrafluoroborate (B81430) is used to generate a quaternary stereocenter with high enantiomeric ratios. acs.org The reaction conditions are mild and tolerate a wide array of functional groups. acs.org
The following table summarizes the results for the enantioselective synthesis using this compound salt as reported in a study. acs.org
| Solvent | Yield | Enantiomeric Ratio (er) |
| Acetone (B3395972) | 48% | 94:6 |
| DMF | 10% | Not Reported |
This table illustrates the synthesis of a specific dihydrobenzofuran derivative using this compound tetrafluoroborate, highlighting the influence of the solvent on the reaction's efficiency. acs.org
Future work in this area will likely focus on expanding the library of chiral ligands and catalytic systems that can engage with this compound to create complex, stereodefined molecules. Moreover, exploring the divergent reactivity of this diazonium salt in different cross-coupling reactions, such as Suzuki versus Stille couplings, presents an opportunity to develop novel synthetic strategies based on tunable reaction pathways. researchgate.net
Integration with Automation and High-Throughput Experimentation
The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis and reaction optimization. rsc.orgacs.org These technologies enable the rapid screening of a vast number of reaction parameters—such as catalysts, ligands, solvents, and bases—using minimal amounts of material. acs.orgacs.org Aryldiazonium salts, including this compound, are well-suited for such platforms due to their high reactivity. acs.org
Automated flow platforms, in particular, offer significant advantages for handling potentially unstable intermediates like diazonium salts. rsc.orgresearchgate.net Continuous flow systems allow for precise control over reaction time, temperature, and mixing, enhancing reproducibility and safety. acs.org Researchers have developed flow-based platforms capable of automated high-throughput screening and subsequent scale-up synthesis. rsc.org For example, a miniaturized flow parallel synthesizer has been reported that can perform multiple types of reactions in parallel, including those involving diazonium salts, to rapidly generate libraries of new compounds. researchgate.net This system can facilitate the multiplex formation of various C–C, C–N, C–X, and C–S bonds from diazonium salt building blocks. researchgate.net
The challenge remains in adapting more complex, multi-step syntheses involving this compound to fully automated platforms and integrating artificial intelligence for self-optimizing reaction discovery. rsc.org The successful implementation of these technologies will undoubtedly accelerate the discovery of new reactions and applications for this important chemical entity.
Exploration of this compound in Bio-Conjugation Chemistry
The unique reactivity of aryldiazonium salts makes them attractive candidates for applications in materials science and biology, particularly in surface modification and bio-conjugation. The ability of the diazonium group to form covalent bonds with various surfaces, including metals, carbons, and polymers, is well-documented.
A nascent but promising application of this compound is in the development of bioadhesives. A patent describes an electroactive bioadhesive composition that can be triggered to form a bond with tissue in situ. google.com This composition can include 2,4-dichloro-benzene-diazonium salt as one of several potential electroactive species. google.com The mechanism involves free-radical bond formation, which is advantageous because it tends to leave the bulk conformation of proteins in the tissue relatively intact. google.com
This application represents a form of bio-conjugation, where the diazonium compound effectively links a polymer to biological tissue. Future research could expand on this concept, exploring the use of this compound to:
Immobilize enzymes or antibodies onto biosensor surfaces.
Functionalize nanoparticles for targeted drug delivery.
Create antimicrobial surfaces by grafting biocidal moieties onto materials.
A significant challenge will be to fine-tune the reaction conditions to ensure that the conjugation occurs specifically at the desired site on a complex biomolecule or surface without causing undesirable side reactions or denaturation.
Theoretical and Experimental Synergies for Deeper Mechanistic Understanding
A profound understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The synergy between theoretical calculations, such as Density Functional Theory (DFT), and experimental studies has become an indispensable tool for elucidating the intricate pathways of reactions involving aryldiazonium salts. ustc.edu.cnresearchgate.netresearchgate.net
Computational studies can provide detailed insights into transition states, reaction intermediates, and energy barriers that are often difficult or impossible to observe experimentally. ustc.edu.cn For example, DFT calculations have been employed to explore the mechanistic similarities and differences between light-driven and thermal gold-catalyzed reactions of aryldiazonium salts with o-alkynylphenols. ustc.edu.cn Similarly, computational analysis was used to rationalize the opposing reactivities of aryldiazonium salts in different palladium-catalyzed cross-coupling reactions. researchgate.net
In the context of the enantioselective Heck-Matsuda reaction involving this compound, DFT calculations helped to identify the key transition states and explain the origin of the observed enantioselectivity. acs.org The calculations revealed that the energy difference between the two diastereomeric transition states was the primary factor controlling the enantiomeric ratio of the product. acs.org
The table below highlights the powerful combination of theoretical and experimental approaches.
| Research Area | Experimental Observation | Theoretical Insight (DFT) | Reference |
| Enantioselective Heck-Matsuda | High enantiomeric ratio (94:6 er) achieved in acetone. | The calculated free energy difference (ΔΔG‡) between diastereomeric transition states accurately predicts the high enantiomeric ratio. | acs.org |
| Gold-Catalyzed Annulation | Different products are formed under thermal vs. photochemical conditions. | Calculations elucidated the distinct electronic states and reaction pathways (S₀ vs. T₁) responsible for the divergent outcomes. | ustc.edu.cn |
| Nanocrystal Functionalization | The electronic properties of Ni₂P nanocrystals change upon functionalization with different aryl groups. | DFT calculations correlated the Hammett parameter of the aryl group to the nanocrystal's work function and explained the catalytic activity trends. | researchgate.net |
The primary challenge in this domain is to improve the accuracy and predictive power of computational models, especially for complex systems involving solvents, multiple catalytic species, and biological macromolecules. Continued collaboration between experimental and theoretical chemists will be vital to unraveling the complex reactivity of this compound and paving the way for future innovations.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2,4-dichlorobenzenediazonium salts, and what factors influence yield?
- Methodological Answer : A common synthesis involves diazotization of 2,4-dichloroaniline under acidic conditions (e.g., HCl/NaNO₂). For derivatives like this compound tetrafluoroborate, the intermediate diazonium salt is stabilized by counterions like tetrafluoroborate (BF₄⁻) . Yields (~65%) depend on reaction time, temperature, and stoichiometry of reagents. For example, prolonged reflux (18 hours) in DMSO improves cyclization but may degrade thermally sensitive intermediates .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Characterization typically includes:
- Elemental analysis (C, H, N, Cl) to confirm molecular formula (e.g., C₆H₃BCl₂F₄N₂ for the tetrafluoroborate salt) .
- FT-IR to identify diazonium (N≡N⁺) stretching vibrations (~2200–2300 cm⁻¹) and counterion interactions.
- ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve aromatic proton environments and confirm substitution patterns .
Q. What safety precautions are required when handling this compound due to its instability?
- Methodological Answer : Diazonium salts are shock- and heat-sensitive. Key precautions include:
- Conducting reactions in ice baths (<5°C) to minimize decomposition.
- Avoiding direct light exposure (use amber glassware).
- Isolating waste and using professional disposal services for diazonium byproducts to prevent environmental contamination .
Advanced Research Questions
Q. How can experimental design optimize reaction conditions for this compound in coupling reactions?
- Methodological Answer : Multivariable experimental designs (e.g., factorial or response surface methodology) can identify optimal parameters. For example, Fenton’s reaction optimization for chlorophenol derivatives revealed that:
- Ferrous ion concentration linearly enhances degradation rates.
- Temperature has an optimal range (e.g., 25–40°C); higher temperatures accelerate decomposition but reduce selectivity.
- Statistical validation (ANOVA) ensures model reliability .
Q. How do counterions (e.g., tetrafluoroborate vs. naphthalenedisulfonate) affect the reactivity of this compound?
- Methodological Answer : Counterions influence solubility and stability. For instance:
- Tetrafluoroborate salts are preferred in organic solvents (e.g., ethanol) for azo coupling due to high solubility.
- Naphthalenedisulfonate salts enhance aqueous stability, making them suitable for spectrophotometric applications (e.g., bilirubin detection in serum) . Comparative kinetic studies (UV-Vis monitoring) can quantify reactivity differences .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., triazole derivatives from side reactions) .
- Biological assay variability : Standardize testing protocols (e.g., MIC assays with consistent bacterial strains) and validate via dose-response curves. Meta-analysis of literature data can isolate trends from outliers .
Q. How can computational methods predict the stability and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
